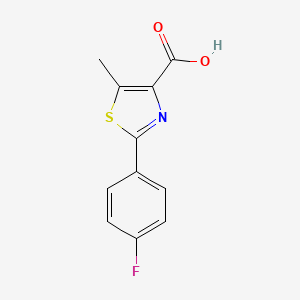

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMVOXQDJPCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most straightforward and commonly reported method for preparing 2-(4-fluorophenyl)-5-methylthiazole-4-carboxylic acid is via alkaline hydrolysis of its methyl ester precursor, 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester.

Detailed Procedure

- Starting Material: 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester (15 g)

- Solvent System: Tetrahydrofuran (THF, 60 mL) and methanol (MeOH, 20 mL)

- Base: Sodium hydroxide (2.63 g) dissolved in water (60 mL)

- Reaction Conditions: Stirring at room temperature (20 °C) for 30 minutes

- Workup: Concentration under reduced pressure, dissolution in water, cooling to 0 °C, acidification with concentrated hydrochloric acid (37%, 7.72 g in 7.72 g water), stirring for 15 minutes at 0 °C

- Isolation: Filtration of precipitate, washing with water, drying under high vacuum

- Yield: 93% of white solid product

Reaction Summary

$$

\text{Methyl ester} + \text{NaOH} \xrightarrow[\text{RT}]{\text{THF/MeOH/H}_2\text{O}} \text{Carboxylate salt} \xrightarrow[\text{0 °C}]{\text{HCl}} \text{2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid}

$$

This method is efficient, high-yielding, and reproducible, making it the preferred route for laboratory and industrial synthesis.

Cyclization from Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide

Method Overview

An alternative synthetic approach involves the cyclization reaction between alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can subsequently be hydrolyzed to the target acid.

Detailed Procedure

- Starting Materials: Alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide

- Catalyst/Base: Amine (primary, secondary, or tertiary amines; triethylamine preferred)

- Solvent: Acetonitrile

- Reaction: The mixture is reacted under conditions favoring cyclization and dehydration to form the thiazole ring

- Subsequent Step: Hydrolysis of the ester to the carboxylic acid

Advantages

- This method allows for the introduction of various alkyl groups at the ester position.

- The use of amines facilitates the cyclization and dehydration steps under milder conditions compared to acid-catalyzed methods.

Reference

This process is patented and provides an improved route for producing methylthiazole carboxylates, which are precursors to the acid.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate methyl ester | NaOH in THF/MeOH/H2O, then HCl acidification at 0 °C | 93 | Simple hydrolysis, high yield, widely used |

| 2 | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide | Amine (triethylamine), acetonitrile, cyclization | Not specified | Patented process, allows ester variation |

| 3 | 4-fluoroacetophenone (for thiophene analog) | Vilsmeier-Haack, ethyl thioglycolate, alkaline hydrolysis | Not specified | Related heterocycle synthesis, ring closure |

Research Findings and Analysis

- The hydrolysis of methyl esters under mild alkaline conditions followed by acidification is the most efficient and reproducible method for preparing 2-(4-fluorophenyl)-5-methylthiazole-4-carboxylic acid, achieving yields above 90%.

- The cyclization approach using alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide offers a versatile synthetic route, especially for producing various ester derivatives that can be hydrolyzed to the acid form.

- The use of amines as catalysts in the cyclization step improves reaction efficiency and reduces harsh conditions compared to traditional acid-catalyzed methods.

- While related heterocyclic compounds such as thiophenes have been synthesized via Vilsmeier-Haack formylation and ring closure, direct application to thiazole synthesis requires adaptation but provides a conceptual framework for alternative synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid has shown potential in various therapeutic applications:

- Antiviral Activity : Studies indicate that thiazole derivatives can inhibit flavivirus replication, targeting their envelope proteins. The presence of a fluorine atom in the phenyl group may enhance antiviral potency due to improved pharmacokinetic properties .

- Antioxidant Effects : The compound has been observed to enhance endogenous antioxidant activities, reducing oxidative stress markers such as malondialdehyde (MDA) while increasing glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) levels .

- Anti-inflammatory Properties : Research has demonstrated its ability to modulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Studies

The compound is utilized in various biological assays:

- Enzyme Inhibition Studies : Its role as an enzyme inhibitor is critical for understanding metabolic pathways and developing inhibitors for diseases such as diabetes and cancer .

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative displayed minimum inhibitory concentrations (MIC) of 12.5 µg/mL against Staphylococcus aureus .

Material Science

In industrial applications, 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid serves as a building block for synthesizing new materials:

- Polymers and Coatings : Its unique chemical properties allow for the development of polymers with specific functionalities, enhancing their performance in various applications .

Case Studies and Research Findings

Several studies underscore the efficacy of thiazole derivatives similar to this compound:

- Antiflaviviral Agents : A study focused on phenylthiazole derivatives revealed that certain modifications led to compounds with high therapeutic indices against flavivirus infections, emphasizing the importance of structural optimization .

- Diabetes Management : Research on a related thiazole derivative showed promising results in reducing hyperglycemia and improving insulin sensitivity in diabetic models through antioxidant mechanisms .

- Antimicrobial Screening : Newly synthesized thiazole compounds demonstrated broad-spectrum antibacterial activity, with specific derivatives outperforming traditional antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

2-(4-Fluorophenyl)thiazole-4-carboxylic acid: Lacks the methyl group on the thiazole ring.

5-Methylthiazole-4-carboxylic acid: Lacks the fluorophenyl group.

2-Phenyl-5-methylthiazole-4-carboxylic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid is unique due to the presence of both the fluorophenyl group and the methyl group on the thiazole ring. This combination can enhance its chemical reactivity and binding affinity in biological systems, making it a valuable compound for various applications .

Biological Activity

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid can be described as follows:

- IUPAC Name: 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid

- Molecular Formula: C11H8FNO2S

- CAS Number: 334017-74-2

This compound features a fluorinated phenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar thiazole structures can inhibit bacterial growth effectively. The presence of the fluorine atom in 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid enhances its lipophilicity, potentially increasing its ability to penetrate bacterial cell membranes.

Anticancer Properties

The anticancer activity of thiazole derivatives is well-documented. A study focusing on the SAR of thiazoles indicated that modifications at the phenyl ring significantly affect cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced antiproliferative effects. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key regulatory proteins involved in cell cycle progression and survival pathways.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

The biological activity of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation: It may interact with cellular receptors, altering downstream signaling cascades that lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Scavenging: The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of thiazole derivatives, researchers found that 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL). The study emphasized the importance of substituent positions on the phenyl ring for enhancing activity against specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various thiazole derivatives, including 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid. Results indicated that this compound effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that:

- Fluorine Substitution: Enhances lipophilicity and bioavailability.

- Methyl Group Positioning: Affects the electronic properties and stability of the compound.

- Carboxylic Acid Group: Plays a crucial role in biological interactions, facilitating binding to target enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the condensation of 4-fluoroaniline derivatives with thiazole precursors. Key steps include cyclization using thiourea or thioamide intermediates under acidic or basic conditions. For example, analogous thiazole-carboxylic acids are synthesized via Hantzsch thiazole formation, where α-haloketones react with thioureas . Critical parameters include reaction temperature (optimized between 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is essential to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : and NMR identify substituent patterns (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm, thiazole protons at δ 8.1–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles, with typical C–S bond lengths of 1.70–1.75 Å in the thiazole ring .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm, achieving retention times consistent with theoretical plate counts >2000 .

- Melting Point : Reported mp ranges (e.g., 214–215°C for analogous thiazole-carboxylic acids) validate crystalline consistency .

Advanced Research Questions

Q. What strategies are employed to optimize the sublimation enthalpy and thermal stability during synthesis?

- Methodological Answer : Thermochemical constants (e.g., sublimation enthalpy ΔsubH) are calculated via calorimetry or TGA-DSC analysis. For example, thermogravimetric studies of related thiazole derivatives show decomposition thresholds >200°C, suggesting thermal stability under standard reaction conditions. To minimize sublimation losses, vacuum distillation is avoided; instead, low-pressure recrystallization or solvent-assisted crystal growth (e.g., using DMSO) is preferred .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distributions, identifying reactive sites. For instance, the carboxylic acid group exhibits high electrophilicity (Fukui indices >0.1), making it prone to nucleophilic attack. Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites), validated by comparing computational IR spectra with experimental FTIR data .

Q. How to address contradictions in spectroscopic data between experimental and theoretical predictions?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvent effects or crystal packing. To resolve these:

- Solvent Correction : Re-run NMR in deuterated DMSO or CDCl₃ to match computational solvent models.

- Solid-State vs. Solution-State : Compare X-ray crystallography (solid-state) with solution NMR to identify conformational flexibility.

- Hybrid DFT-MD Simulations : Incorporate molecular dynamics to account for temperature-dependent conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.